molecular formula C12H13FO2 B15324076 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid

Cat. No.: B15324076
M. Wt: 208.23 g/mol
InChI Key: GMFJGQWAMPVWLG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative valued in research as a critical synthetic intermediate. The cyclopropane ring provides a rigid, strained geometry that can enhance binding affinity and metabolic stability in target molecules . The presence of the 4-fluorophenyl group increases the acidity of the cyclopropane ring system compared to unsubstituted analogues, facilitating further functionalization and metallation reactions . This compound serves as a key building block in the development of active ingredients for agrochemicals, such as insecticides , and is also investigated for its potential in pharmaceutical research, where similar phenylcyclopropanecarboxamide structures have shown promising biological activities, including antiproliferative properties . The carboxylic acid moiety allows for straightforward conjugation to other molecular entities, making it a versatile precursor in organic and medicinal chemistry synthesis programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-12(2)9(10(12)11(14)15)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3,(H,14,15)

InChI Key

GMFJGQWAMPVWLG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the substituents attached to the cyclopropane ring, which significantly influence their physicochemical properties, stability, and biological activity. Key examples include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Applications/Metabolic Role
3-(4-Fluoro-phenyl)-2,2-dimethyl- (Target) 4-Fluorophenyl C₁₂H₁₃FO₂ 208.23 Potential precursor for insecticides
3-(2,2-Dichloroethenyl)-2,2-dimethyl- (DCVA) 2,2-Dichloroethenyl C₉H₁₀Cl₂O₂ 221.08 Metabolite of pyrethroids; low toxicity
Lambda-cyhalothric acid 2-Chloro-3,3,3-trifluoropropenyl C₉H₁₀ClF₃O₂ 242.62 Active ingredient in insecticides
1-(2-Fluorophenyl)-2,2-dimethyl- 2-Fluorophenyl (positional isomer) C₁₂H₁₃FO₂ 208.23 Research chemical; pKa ~4.40
(1R-trans)-3-(2,2-Dichloroethenyl)-2,2-dimethyl- 2,2-Dichloroethenyl (enantiomer-specific) C₉H₁₀Cl₂O₂ 221.08 Insecticide enantiomer

Physicochemical Properties

  • Fluorophenyl vs. For example, DCVA’s dichloroethenyl group contributes to higher hydrophobicity, influencing environmental persistence . Positional Isomerism: The 2-fluorophenyl isomer () has a predicted density of 1.219 g/cm³ and pKa of 4.40, whereas the 4-fluorophenyl isomer’s properties may differ due to resonance effects .

Toxicity and Environmental Impact

  • DCVA (3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid) is a metabolite of pyrethroids like cyfluthrin. It exhibits orders of magnitude lower toxicity than its parent compounds, as shown in aquatic toxicity studies .
  • Lambda-cyhalothric acid and its derivatives (e.g., cyhalothrin) are potent insecticides but require careful handling due to neurotoxic effects in non-target organisms .
  • Methyl esters of related acids (e.g., trypsin-catalyzed deltamethrin degradation products) may retain residual toxicity, particularly in pulmonary tissues .

Key Research Findings

Degradation Pathways: Microbial degradation of pyrethroids yields cyclopropanecarboxylic acids like DCVA, which further break down into aliphatic compounds (e.g., acetic acid) . Enzymatic hydrolysis by carboxylesterases or trypsin cleaves ester bonds, releasing cyclopropanecarboxylic acids and phenoxybenzaldehyde derivatives .

Stereochemical Considerations :

  • Enantiomer-specific activity is critical in agrochemicals. For example, (1R-trans)-3-(2,2-dichloroethenyl)-2,2-dimethyl- is the bioactive form in insecticides, while its enantiomer is less effective .

Biological Activity

3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a cyclopropane derivative notable for its unique structural features, including a cyclopropane ring and a 4-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

  • Molecular Formula : C12H13FO2
  • Molecular Weight : 220.23 g/mol

The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially increasing its biological activity compared to non-fluorinated analogs.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with specific enzymes and receptors. The following sections detail its biological effects, mechanisms of action, and potential therapeutic applications.

Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. Detailed studies are required to fully elucidate its mechanisms. Key areas of investigation include:

  • Enzyme Inhibition : Initial findings suggest that the compound may interfere with enzymes critical for metabolic processes.
  • Receptor Interaction : The structural characteristics may allow it to bind effectively to various receptors, modulating biological pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound inhibited the activity of specific metabolic enzymes in vitro, suggesting potential applications in metabolic disorder treatments.
  • Pharmacological Applications :
    • The compound's structural properties indicate possible use as an anti-inflammatory agent. In vivo studies are needed to confirm these effects and explore dosage optimization.
  • Comparative Analysis with Similar Compounds :
    • Table 1 summarizes the biological activities of structurally similar compounds:
Compound NameMolecular StructureKey Biological Activity
Compound AC12H14O2Anti-inflammatory
Compound BC11H13F3O2Antimicrobial
This compoundC12H13FO2Enzyme inhibition

Potential Applications

The unique structure of this compound suggests several potential applications in pharmacology:

  • Medicinal Chemistry : Its ability to modulate enzyme activity may lead to new drug candidates for treating metabolic diseases.
  • Agrochemicals : Its structural similarity to known agrochemicals indicates potential use in pest control formulations.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives critical for pharmaceutical and agrochemical applications. Key methods include:

Reagent/Conditions Product Yield Application Source
Thionyl chloride (SOCl₂)Acid chloride intermediate for further ester synthesis85–92%Precursor for insecticide esters
(4-Fluoro-3-phenoxy)benzaldehyde + NaCNα-Cyano-benzyl ester (e.g., cyfluthrin analogs)78%Pyrethroid insecticide development
Trimethylsulfoxonium iodideMethyl ester via nucleophilic substitution65%Intermediate for chiral synthesis
  • Mechanistic Insight : Activation of the carboxylic acid to its chloride (using SOCl₂ or oxalyl chloride) precedes nucleophilic attack by alcohols or cyanohydrins. Stereochemical control is achieved via chiral catalysts (e.g., rhodium(II) azavinyl carbenes) .

Amidation and Peptide Coupling

The acid forms amides under standard coupling conditions, enabling bioactive molecule synthesis:

Reagent Amine Product Yield Source
Diphenylphosphoryl azide (DPPA)Hydroxylaminetrans-(1R,2R)-N-(acetyloxy)cyclopropanecarboxamide72%
EDCl/HOBtPrimary/secondary aminesCyclopropane carboxamides60–80%
  • Key Application : Amidation improves metabolic stability in drug candidates targeting cyclooxygenase (COX) enzymes.

Decarboxylation and Ring-Opening

Thermal or radical-induced decarboxylation releases CO₂, forming substituted cyclopropanes:

Condition Product Mechanism Source
180°C (neat)3-(4-Fluorophenyl)-2,2-dimethylcyclopropaneRadical-mediated CO₂ elimination
UV light + initiatorRing-opened alkenesElectrocyclic reaction
  • Notable Stability : The 2,2-dimethyl groups sterically hinder ring-opening, favoring decarboxylation over fragmentation.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in SNAr reactions under basic conditions:

Nucleophile Product Conditions Yield Source
Sodium methoxide4-Methoxy-phenyl derivativeDMF, 80°C, 12h55%
Piperidine4-Piperidinyl-phenyl derivativeTHF, reflux, 24h48%
  • Limitation : Electron-withdrawing carboxylic acid reduces aryl ring reactivity, requiring harsh conditions.

Enzymatic Interactions

The compound modulates biological targets via carboxylate coordination:

Target Interaction Outcome Source
Cyclooxygenase-2 (COX-2)Hydrogen bonding with Arg120/Ser530 residuesAnti-inflammatory activity
GABA-gated chloride channelsEster derivatives block ion fluxInsecticidal neurotoxicity

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity profiles:

Compound Reactivity Difference Cause
3-(3-Bromo-4-fluoro-phenyl) analogEnhanced SNAr due to bromine’s leaving group abilityBromine vs. fluorine electronegativity
gem-Difluorocyclopropane Reduced ring strain; stability toward nucleophilesFluorine’s strong C-F bond

Q & A

Basic: What synthetic strategies are recommended for laboratory-scale synthesis of 3-(4-fluorophenyl)-2,2-dimethyl-cyclopropanecarboxylic acid?

Answer:
The compound can be synthesized via cyclopropanation reactions. A common approach involves Kulinkovich-type reactions , where a diiodomethane precursor reacts with a Grignard reagent (e.g., methylmagnesium bromide) under controlled conditions to form the cyclopropane ring. The 4-fluorophenyl group can be introduced via Suzuki-Miyaura cross-coupling using a fluorophenyl boronic acid derivative. Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize side products like ring-opened derivatives. Purification typically involves column chromatography or recrystallization .

Basic: How is structural characterization performed for this compound?

Answer:
Structural confirmation requires:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for cyclopropane protons (~δ 1.2–1.8 ppm), fluorophenyl aromatic protons (~δ 7.0–7.5 ppm), and carboxylic acid protons (broad, ~δ 12 ppm).
    • ¹³C NMR : Cyclopropane carbons (~20–30 ppm), fluorophenyl carbons (~115–160 ppm), and carboxylic acid carbon (~170 ppm).
  • X-ray crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₃FO₂) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Adjust pH with mild bases (e.g., NaHCO₃) for aqueous solubility.
  • Stability : Store at 2–8°C under inert atmosphere to prevent cyclopropane ring opening or carboxylic acid degradation. Avoid prolonged exposure to light or moisture .

Advanced: How does the fluorophenyl substituent influence the compound’s reactivity in biological systems?

Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity increases hydrogen-bonding potential with target enzymes, as observed in studies of similar cyclopropane derivatives (e.g., trans-2-(3,4-difluorophenyl) analogs). Comparative assays with non-fluorinated analogs show a 2–3× increase in enzyme inhibition potency .

Advanced: How can contradictory data on the compound’s biological activity across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay conditions : Variability in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).
  • Stereochemical impurities : Enantiomeric excess (ee) must exceed 98% to avoid off-target effects.
    Methodological recommendations :
  • Validate purity via chiral HPLC.
  • Replicate assays under standardized conditions (e.g., IC₅₀ in triplicate).
  • Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., cyclopropane-binding enzymes) .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
    • Bioavailability : ~65% (due to moderate logP and molecular weight <300 Da).
    • Blood-brain barrier penetration : Low (polar surface area ~40 Ų).
  • Molecular dynamics (MD) simulations : Analyze binding stability with receptors (e.g., 50 ns simulations in GROMACS).
  • QSPR models : Correlate structural descriptors (e.g., topological polar surface area) with experimental toxicity data .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Key challenges include:

  • Ring-strain management : Cyclopropane rings are prone to thermal decomposition. Use low-temperature reactions (<0°C) and flow chemistry for scalability.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 diiodomethane:Grindard reagent) to minimize dimethylated byproducts.
  • Purification : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate) for higher yields .

Advanced: How does stereochemistry impact the compound’s pharmacological profile?

Answer:
The cyclopropane ring’s stereochemistry (cis vs. trans) affects target binding. For example:

  • trans-isomers exhibit stronger binding to cyclopropane-recognizing enzymes (e.g., Δ⁵-3-ketosteroid isomerase analogs).
  • cis-isomers may show higher metabolic clearance.
    Methodological resolution :
  • Separate enantiomers via chiral columns (e.g., Chiralpak IA).
  • Compare IC₅₀ values of isolated stereoisomers in enzyme assays .

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